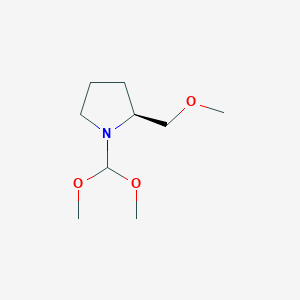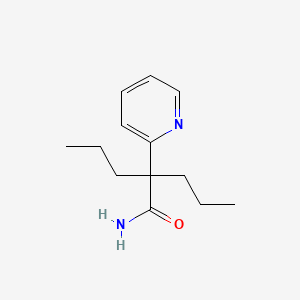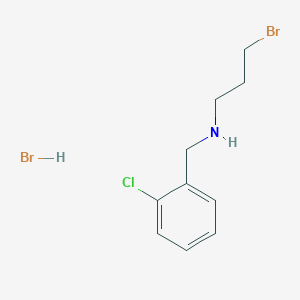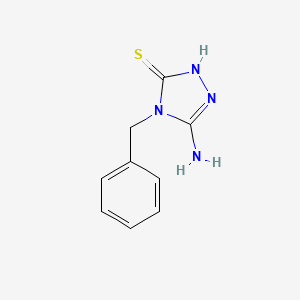![molecular formula C21H42N2O2 B14461459 Tetradecanamide, N-[3-(4-morpholinyl)propyl]- CAS No. 66161-54-4](/img/structure/B14461459.png)
Tetradecanamide, N-[3-(4-morpholinyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanamide, N-[3-(4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C21H42N2O2 . It is known for its unique structure, which includes a morpholine ring attached to a tetradecanamide chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[3-(4-morpholinyl)propyl]- typically involves the reaction of tetradecanoic acid with 3-(4-morpholinyl)propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Tetradecanamide, N-[3-(4-morpholinyl)propyl]- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学研究应用
Chemistry: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the interactions between amides and biological molecules, providing insights into enzyme-substrate interactions and protein-ligand binding .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry: In industrial applications, Tetradecanamide, N-[3-(4-morpholinyl)propyl]- can be used as a surfactant or emulsifier, aiding in the formulation of various products .
作用机制
The mechanism by which Tetradecanamide, N-[3-(4-morpholinyl)propyl]- exerts its effects involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The tetradecanamide chain can interact with lipid membranes, affecting membrane fluidity and permeability .
相似化合物的比较
- N-(3-Morpholinopropyl)tetradecanamide
- 3-Myristoylamidopropyl morpholine
- N-(3-Morpholinopropyl)myristamide
Uniqueness: Tetradecanamide, N-[3-(4-morpholinyl)propyl]- is unique due to its specific combination of a morpholine ring and a tetradecanamide chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
66161-54-4 |
|---|---|
分子式 |
C21H42N2O2 |
分子量 |
354.6 g/mol |
IUPAC 名称 |
N-(3-morpholin-4-ylpropyl)tetradecanamide |
InChI |
InChI=1S/C21H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(24)22-15-13-16-23-17-19-25-20-18-23/h2-20H2,1H3,(H,22,24) |
InChI 键 |
SGMPITCSYKANAI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)





![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)

